![molecular formula C23H26Cl2N4O5S B1230339 3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1230339.png)
3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester is a member of benzimidazoles.
Applications De Recherche Scientifique
Environmental Impact of Similar Compounds
Parabens, esters of para-hydroxybenzoic acid, are used in various products. Their occurrence, fate, and behavior in aquatic environments have been studied extensively. These compounds, including their chlorinated by-products, have been found in surface water, sediments, and wastewater, raising concerns about their potential as weak endocrine disrupter chemicals. The presence of phenolic hydroxyl groups in these compounds allows them to react readily with free chlorine, leading to the formation of more stable and persistent chlorinated by-products. However, the toxicity and environmental impact of these by-products require further investigation (Haman et al., 2015).
Synthetic Utilities in Organic Chemistry
Benzimidazoles, derivatives of o-phenylenediamines, serve as significant intermediates in organic synthesis. The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines involves the condensation of o-phenylenediamines with various electrophilic reagents. These compounds have wide applications in different fields due to their structural variety and significant biological activities (Ibrahim, 2011).
Impact on Food Safety and Toxicology
The presence of fatty acid esters of compounds like 3-monochloropropane-1,2-diol in food categories, including refined edible oils and infant formula, highlights the importance of understanding the toxicity, absorption, and metabolism of these substances. With a tolerable daily intake value established by authorities, the concern for food safety and the potential health impacts of these compounds and their esters are a priority for research. This includes exploring their formation mechanisms, occurrence in human foods, and strategies for mitigation (Gao et al., 2019).
Biopolymer Modification and Drug Delivery Applications
The modification of biopolymers like xylan into ethers and esters creates materials with specific properties based on the functional groups, substitution degree, and pattern. These biopolymer derivatives, like xylan esters, have potential in drug delivery applications due to their ability to form nanoparticles suitable for targeted drug delivery. This area of research opens doors for innovative applications in biomedical engineering and materials science (Petzold-Welcke et al., 2014).
Propriétés
Nom du produit |
3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester |
|---|---|
Formule moléculaire |
C23H26Cl2N4O5S |
Poids moléculaire |
541.4 g/mol |
Nom IUPAC |
[2-(3,5-dichloroanilino)-2-oxoethyl] 3-[5-(diethylsulfamoyl)-1-methylbenzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C23H26Cl2N4O5S/c1-4-29(5-2)35(32,33)18-6-7-20-19(13-18)27-21(28(20)3)8-9-23(31)34-14-22(30)26-17-11-15(24)10-16(25)12-17/h6-7,10-13H,4-5,8-9,14H2,1-3H3,(H,26,30) |
Clé InChI |
CZXHKBLFHGFFQK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



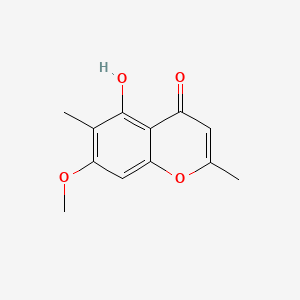

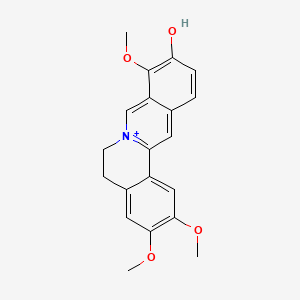
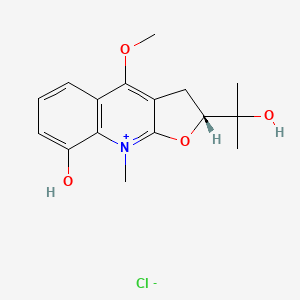

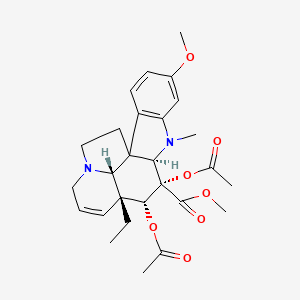
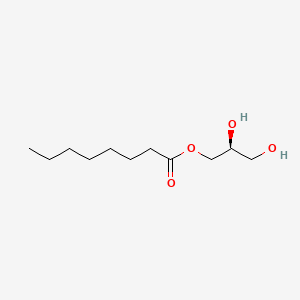
![Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1230265.png)
![3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1230267.png)
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B1230269.png)
![2-[(6-methyl-4-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclopentane]yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1230273.png)
![N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)
![3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one](/img/structure/B1230277.png)
![[13-Acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1230278.png)